2,3-Diphenylcycloprop-2-ene-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropene derivatives, including 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, often involves methods such as the "diazo-addition" method starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors for obtaining cyclopropaneamino acids with high diastereospecificity (Spadoni et al., 1993). Additionally, transformation reactions like isomerization of 3-methyl-2-phenylcycloprop-2-ene-1-carboxylic acid to methyl (E)-2-(2-phenylcyclopropylidene)acetate have been documented, showcasing the reactivity and versatility of these compounds (Molchanov et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclopropene derivatives is characterized by their cyclopropane core with phenyl substituents, influencing their conformational dynamics and reactivity. For instance, the N-acetyl-N'-methylamide derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid has been examined to understand the conformational preferences introduced by the second phenyl group, using ab initio HF and DFT methods (Casanovas et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving cyclopropene derivatives are diverse, including cycloadditions and photoisomerizations. For example, the cis, trans-photoisomerization of 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives has been studied in different media, achieving asymmetric induction (Cheung et al., 2000).
Physical Properties Analysis
The physical properties of cyclopropene derivatives, such as solubility, melting points, and crystalline structures, are essential for understanding their behavior in various conditions. The crystal and molecular structure of related compounds, including cyclohexenones and cyclopropenones, provide insights into potential hydrogen bonding and molecular associations, indicating how these structures might behave in solid states or solutions (Luk et al., 1980).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming derivatives or undergoing transformations, are crucial for exploring applications. For instance, the Lewis acid-catalyzed reaction of methylenecyclopropanes with diphenyldiselane showcases the synthetic utility of cyclopropene derivatives in constructing cyclobutane rings (Yu et al., 2009).
Scientific Research Applications
Application 1: C–O/C–S Difunctionalized Benzene Derivatives
- Summary of Application: This research involves the C–O/C–S difunctionalization of fused highly substituted benzene derivatives via the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
- Methods of Application: The reaction possibly proceeds in a sequential [2 + 2] cycloaddition, ring-opening of the cyclopropenone, protonation and dealkylation pathway . The effect of different tetraynes on the product yield was investigated under the optimized conditions .
- Results or Outcomes: Various products were readily isolated with good to excellent yields (ranging from 69% to 89%) from the reactions of tetraynes with 2,3-diphenylcycloprop-2-enone .
Application 2: Synthesis of Heterocycles
- Summary of Application: Cyclopropenones, including 2,3-diphenylcycloprop-2-enone, have been used in the synthesis of various heterocyclic ring systems . These compounds undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents and external forces .
- Methods of Application: In one example, 2-(5-(2,3-Diarylcycloprop-2-en-1-ylidene)-2,5-dihydrothiophen-2-yl)malononitriles were obtained in good yield via the reaction of 2-(thiophen-2-yl)malononitrile with diarylcyclopropenones in refluxing acetic anhydride .
- Results or Outcomes: The reaction resulted in the formation of heterocyclic compounds in good yield .
Application 3: Synthesis of Various Heterocyclic Ring Systems
- Summary of Application: Cyclopropenones have been used in the synthesis of various heterocyclic ring systems . They undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents and external forces .
- Methods of Application: 2-(5-(2,3-Diarylcycloprop-2-en-1-ylidene)-2,5-dihydrothiophen-2-yl)malononitriles were obtained in good yield via the reaction of 2-(thiophen-2-yl)malononitrile with diarylcyclopropenones in refluxing acetic anhydride .
- Results or Outcomes: The reaction resulted in the formation of heterocyclic compounds in good yield .
Application 4: C–O/C–S Difunctionalization of Fused Highly Substituted Benzene Derivatives
- Summary of Application: This research involves the C–O/C–S difunctionalization of fused highly substituted benzene derivatives via the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
- Methods of Application: The reaction possibly proceeds in a sequential [2 + 2] cycloaddition, ring-opening of the cyclopropenone, protonation and dealkylation pathway . The effect of different tetraynes on the product yield was investigated under the optimized conditions .
- Results or Outcomes: Various products were readily isolated with good to excellent yields (ranging from 69% to 89%) from the reactions of tetraynes with 2,3-diphenylcycloprop-2-enone .
Safety And Hazards
properties
IUPAC Name |
2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRUFJNOGIAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324214 | |
Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid | |
CAS RN |
17825-58-0 | |
Record name | NSC406044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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